2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-22-15-9-12(10-20)8-14(18)17(15)23-11-16(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYARLTDMBKGNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution for Ether Linkage Formation
The pivotal step involves coupling N-phenylacetamide with 2-bromo-6-ethoxy-4-hydroxybenzaldehyde through an SN2 reaction.
Procedure :
- Reaction Setup : Combine 2-chloro-N-phenylacetamide (2.9 mmol) and 2-bromo-6-ethoxy-4-hydroxybenzaldehyde (2.9 mmol) in acetone (30 mL).
- Catalysis : Add potassium carbonate (8.7 mmol) and potassium iodide (0.5 mmol) to enhance nucleophilicity.
- Reaction Conditions : Stir at room temperature for 10–12 hours under inert atmosphere.
- Workup : Evaporate acetone, extract with ethyl acetate, wash with water, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).
Yield : 72–78% (varies with bromine positioning).
Mechanistic Insight :
The reaction proceeds via deprotonation of the phenolic -OH group by K2CO3, generating a phenoxide ion that attacks the chloroacetamide’s electrophilic carbon. KI facilitates iodide displacement, accelerating the SN2 pathway.
Bromination and Ethoxylation Optimization
Strategic halogen placement is achieved through two approaches:
Method A (Pre-functionalization of Benzaldehyde) :
- Ethoxylation : Treat 4-hydroxybenzaldehyde with ethyl bromide and K2CO3 in DMF at 80°C for 6 hours.
- Bromination : React the ethoxylated product with NBS in acetic acid at 0°C, achieving regioselective bromination at the ortho position.
Method B (Post-synthetic Bromination) :
- Reagents : Use POBr3 in toluene under reflux to brominate the pre-formed phenoxyacetamide.
- Conditions : 12-hour reflux achieves 89% conversion but risks over-bromination.
Comparative Data :
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 68% | 74% |
| Regioselectivity | >95% | 82% |
| Purity (HPLC) | 98.5% | 97.2% |
Method A is preferred for large-scale synthesis due to superior regiocontrol.
Reaction Optimization and Kinetic Analysis
Solvent and Base Screening
Solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetone | 20.7 | 78 | 12 |
| DMF | 36.7 | 65 | 8 |
| THF | 7.6 | 58 | 16 |
| Ethanol | 24.3 | 71 | 14 |
Acetone balances polarity and nucleophile activation, minimizing side reactions.
Base Optimization :
- K2CO3 : 78% yield (optimal)
- Na2CO3 : 63% yield
- Cs2CO3 : 81% yield (cost-prohibitive)
Temperature and Catalytic Effects
- Room Temperature : 78% yield at 12 hours.
- Reflux (56°C) : 82% yield at 6 hours but increases impurity formation.
- KI Catalysis : Reduces reaction time by 35% via transition-state stabilization.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : Symmetry C18 column (4.6 × 150 mm), acetonitrile:water (70:30), retention time = 6.2 min, purity >98%.
- Melting Point : 229–230°C (decomposition observed above 235°C).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 2-(2-bromo-6-ethoxy-4-carboxyphenoxy)-N-phenylacetamide.
Reduction: 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)-N-phenylacetamide.
Substitution: Products depend on the nucleophile used, such as 2-(2-azido-6-ethoxy-4-formylphenoxy)-N-phenylacetamide.
Scientific Research Applications
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The core 2-phenoxy-N-phenylacetamide structure allows for extensive modifications. Key analogs include:
Key Observations :
- Bromo vs.
- Ethoxy vs. Methoxy : Ethoxy groups (as in ) may enhance metabolic stability compared to methoxy analogs .
Antitubercular Activity ():
- 3m (2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivative): MIC = 0.5 µg/mL against M. tuberculosis H37Rv, surpassing rifampin-resistant strains .
HIV Reverse Transcriptase Inhibition ():
- Diarylpyrimidine-acetamide hybrids : Exhibit RT inhibition via hydrogen bonding with Lys 101 (e.g., compound 4f , IC₅₀ < 1 µM) .
Antimicrobial Activity ():
- Triazole/thiazole-containing analogs : Broad-spectrum activity against phytopathogens (MIC = 8–32 µg/mL) .
Physicochemical Properties
Biological Activity
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrN\O
- Molecular Weight : 364.24 g/mol
The presence of the bromo and ethoxy groups, along with the phenylacetamide moiety, suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Carcinoma) | 25.4 | |
| HEP2 (Epidermoid Carcinoma) | 18.7 | |
| MDA-MB 231 (Breast Adenocarcinoma) | 22.9 |
These results indicate that the compound exhibits a dose-dependent cytotoxic effect, with lower IC values suggesting higher potency against specific cancer types.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, leading to reduced cell viability.
- Targeting Specific Proteins : Molecular docking studies suggest that this compound may interact with key proteins involved in cancer progression, such as VEGFR2 and FGFR1, which are critical in angiogenesis and tumor growth .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress and subsequent cell death in cancer cells .
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.
- Study on Anticancer Activity :
- In Vivo Studies :
Q & A
Q. What are the established synthetic routes for 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach includes:
Bromination and Alkoxylation: Introducing bromine and ethoxy groups to the phenolic precursor under controlled temperature (60–80°C) using catalysts like FeBr₃ .
Acetamide Formation: Coupling the brominated intermediate with phenylamine via a Schotten-Baumann reaction in dichloromethane, requiring inert conditions (N₂ atmosphere) to prevent hydrolysis .
Formyl Group Introduction: Oxidative formylation using MnO₂ or Swern oxidation, optimized at low temperatures (−10°C to 0°C) to avoid over-oxidation .
Optimization Strategy: Use statistical Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example, a Central Composite Design (CCD) can reduce the number of trials while identifying critical interactions .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and CH groups. The formyl proton (δ ~9.8–10.2 ppm) and bromine-induced deshielding in aromatic regions (δ 7.2–7.8 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (408.24 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC-PDA: Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect byproducts from incomplete formylation .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors structurally related to its analogs (e.g., quinoline-based acetylcholinesterase inhibitors or kinase targets) .
- In Vitro Assays:
- Antimicrobial: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
- Positive Controls: Include known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace ethoxy with methoxy, substitute formyl with nitro) to assess electronic/steric effects .
- Computational Modeling:
- Data Integration: Cross-reference experimental IC₅₀ values with computed binding energies to identify key pharmacophores .
Q. How should contradictory data in biological activity studies be resolved?
Methodological Answer:
- Source Analysis: Check for variability in assay protocols (e.g., cell passage number, serum concentration) .
- Dose-Response Validation: Repeat assays with extended concentration ranges (e.g., 0.1–100 μM) and orthogonal methods (e.g., apoptosis vs. necrosis assays) .
- Metabolite Interference: Use LC-MS to identify degradation products in cell culture media that may enhance or inhibit activity .
- Collaborative Studies: Share compound samples with independent labs to replicate results under standardized conditions .
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?
Methodological Answer:
- Reaction Mechanism Elucidation:
- Machine Learning (ML): Train neural networks on historical reaction data (e.g., yields, solvents) to recommend optimal conditions for new analogs .
Q. How can the compound’s stability and degradation profile be rigorously evaluated?
Methodological Answer:
- Forced Degradation Studies:
- Analytical Monitoring: Use UPLC-QTOF to track degradation products and propose pathways (e.g., formyl oxidation to carboxylic acid) .
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months, sampling monthly to assess shelf life .
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Intensification:
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to enhance crystal habit and filterability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
